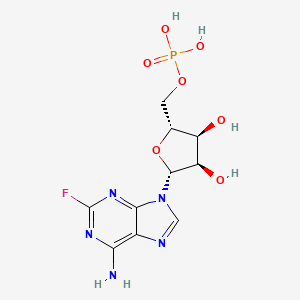

5'-Adenylic acid, 2-fluoro-

Description

The exact mass of the compound Poly(2-fluoroadenylic acid) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Polyribonucleotides - Poly A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5'-Adenylic acid, 2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Adenylic acid, 2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71261-44-4 |

|---|---|

Molecular Formula |

C10H13FN5O7P |

Molecular Weight |

365.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

GIUYCYHIANZCFB-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |

sequence |

N |

Synonyms |

poly(2-fluoroadenylic acid) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-Fluoro-5'-Adenylic Acid in Nucleotide Metabolism

Executive Summary

This technical guide details the pharmacodynamics and metabolic fate of 2-fluoro-5'-adenylic acid (2-F-AMP) , the monophosphate derivative of the nucleoside analogue 2-fluoroadenosine (2-F-Ade) . Unlike its deoxyribose counterpart fludarabine (2-F-ara-A), which primarily targets DNA synthesis, 2-F-AMP acts as a "suicide substrate" that corrupts the ribonucleotide pool. Its mechanism of action is defined by metabolic trapping via Adenosine Kinase, resistance to deamination by Adenosine Deaminase (ADA), and the accumulation of 2-fluoro-ATP (2-F-ATP) . This accumulation leads to the pleiotropic inhibition of Ribonucleotide Reductase (RNR), RNA polymerase stalling, and the collapse of cellular energy charge.

Molecular Identity & Physicochemical Properties[1]

To understand the mechanism, we must first define the structural deviation from the natural substrate.

-

Compound: 2-Fluoro-5'-Adenylic Acid (2-F-AMP)

-

Parent Nucleoside: 2-Fluoroadenosine (2-F-Ade)

-

Structural Modification: Substitution of Hydrogen with Fluorine at the C2 position of the adenine base.

-

Chemical Consequence: The C2-Fluorine atom is highly electronegative.[1] This modification:

-

Prevents Deamination: The C-F bond renders the molecule resistant to Adenosine Deaminase (ADA), which normally converts adenosine to inosine. This leads to intracellular accumulation.

-

Alters Hydrogen Bonding: It affects base-pairing stability during RNA incorporation but allows the molecule to remain a viable substrate for kinases.

-

Metabolic Activation: The "Lethal Synthesis"

2-F-AMP is not typically transported directly into cells due to its negative charge. It is usually generated intracellularly from 2-F-Ade or delivered via prodrug strategies. The activation pathway is a classic example of "lethal synthesis," where the cell's own enzymes convert a non-toxic precursor into a toxic antimetabolite.

The Gatekeeper: Adenosine Kinase (AK)

The critical rate-limiting step is the phosphorylation of 2-F-Ade to 2-F-AMP by Adenosine Kinase (AK) .

-

Substrate Specificity: AK accepts 2-F-Ade as a substrate with high affinity (

similar to adenosine). -

Metabolic Trapping: Once phosphorylated to 2-F-AMP, the molecule is negatively charged and trapped within the cytosol.

-

Resistance Marker: Cells lacking AK (AK- mutants) are completely resistant to 2-fluoroadenosine toxicity, confirming this is the obligatory entry point.

Anabolic Cascade

Once formed, 2-F-AMP mimics AMP in the adenylate kinase reaction:

-

2-F-AMP + ATP

2-F-ADP + ADP (Catalyzed by Adenylate Kinase) -

2-F-ADP + XTP

2-F-ATP + XDP (Catalyzed by Nucleoside Diphosphate Kinase)

This results in the massive accumulation of 2-F-ATP , which is the primary effector of cytotoxicity.

Pathway Visualization

The following diagram illustrates the metabolic flux and the blockage of catabolism (ADA resistance).

Figure 1: Metabolic activation pathway of 2-Fluoroadenosine. Note the blockage of ADA-mediated degradation and the accumulation of the toxic triphosphate 2-F-ATP.[2]

Mechanisms of Action[4][5][6]

The cytotoxicity of 2-F-AMP (via 2-F-ATP) is pleiotropic. It does not rely on a single target but rather induces a systemic metabolic collapse.

Inhibition of Ribonucleotide Reductase (RNR)

RNR is the enzyme responsible for converting ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs) for DNA synthesis.[3][4]

-

Mechanism: RNR activity is allosterically regulated by the ATP/dATP ratio.[3] ATP activates RNR; dATP inhibits it.[3][4]

-

2-F-ATP Effect: 2-F-ATP mimics dATP at the allosteric activity site (A-site) of the RNR

-subunit. Binding induces the formation of inactive oligomers (typically -

Outcome: Depletion of dNTP pools

Inhibition of DNA replication

Incorporation into RNA (Transcriptional Corruption)

Unlike fludarabine, which is an obligate DNA chain terminator, 2-F-ATP is a substrate for RNA Polymerases I, II, and III .

-

Incorporation: 2-F-ATP competes with ATP for incorporation into mRNA, rRNA, and tRNA.

-

Consequence: While it does not always cause immediate chain termination, the presence of 2-fluoroadenine in mRNA disrupts:

-

Polyadenylation: Inhibits poly(A) polymerase, destabilizing mRNA.

-

Translation: The modified base alters codon-anticodon recognition, leading to mistranslation or ribosome stalling.

-

Methylation: It inhibits S-adenosylhomocysteine hydrolase (SAHH), disrupting the methylation cycle required for mRNA capping.

-

ATP Pool Depletion & Glycolytic Block

The accumulation of 2-F-ATP occurs at the expense of the natural ATP pool.

-

Pseudofeedback: 2-F-ATP inhibits Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis, which is normally allosterically inhibited by high ATP levels. 2-F-ATP mimics this "high energy" signal, shutting down glucose metabolism even when the cell is energy-starved.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of action in a new cell line or therapeutic context, the following self-validating protocols should be employed.

Protocol: Analysis of Nucleotide Pools via HPLC

Objective: Quantify the accumulation of 2-F-ATP and the depletion of physiological ATP/dNTPs.

Methodology: Ion-Pair Reverse-Phase HPLC.

| Step | Action | Mechanistic Rationale |

| 1. Lysis | Treat | Instant Quench: Acid immediately stops phosphatase activity, preserving the unstable triphosphate state. |

| 2. Neutralization | Add KOH/KHCO | Column Protection: Neutralization prevents damage to the silica HPLC column; precipitation removes salt interference. |

| 3. Mobile Phase | Buffer A: 10 mM NH | Ion Pairing: Tetrabutylammonium hydroxide (TBAH) pairs with negatively charged phosphates, increasing retention on the C18 hydrophobic column. |

| 4. Elution | Gradient: 0% B to 30% B over 45 mins. Flow: 1 mL/min. | Separates mono-, di-, and triphosphates based on charge density and hydrophobicity. |

| 5. Detection | UV Absorbance at 260 nm (Reference) and 262 nm (2-F-Ade max). | 2-F-Ade has a slight bathochromic shift compared to Adenine. |

Protocol: Apoptosis Induction Assay (Caspase-3/7)

Objective: Distinguish cytostatic effects (RNR inhibition) from cytotoxic effects (Apoptosis).

-

Seed: 5,000 cells/well in 96-well plate.

-

Treat: Add 2-F-Ade (0.1 - 10

M) for 24h. -

Control: Co-treat one group with Iodotubercidin (1

M).-

Validation Check: Iodotubercidin is an Adenosine Kinase inhibitor. If toxicity is prevented by Iodotubercidin, it confirms the mechanism requires phosphorylation to 2-F-AMP (The "Lethal Synthesis").

-

-

Readout: Luminescent Caspase-3/7 substrate.

Visualization of Experimental Workflow

Figure 2: Workflow for the extraction and quantification of intracellular nucleotide pools to validate 2-F-AMP accumulation.

References

-

Parker, M. J., et al. (2018). "An endogenous dAMP ligand in Bacillus subtilis class Ib RNR promotes assembly of a noncanonical dimer for regulation by dATP."[5] Proceedings of the National Academy of Sciences. Link

-

Struck, R. F., et al. (1982). "2-Fluoro-adenine and 2-fluoro-adenosine: Cytotoxicity and metabolism."[2] Biochemical Pharmacology. Link

-

Huang, P., & Plunkett, W. (1991). "Action of 2-fluoroadenine nucleosides on DNA and RNA synthesis." Agricultural and Biological Chemistry. Link

-

Zimmerman, T. P., et al. (1976). "2-Fluoroadenosine 3':5'-monophosphate.[2][6] A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes." Journal of Biological Chemistry. Link

-

Secrist, J. A., et al. (1988). "Synthesis and biological activity of 2'-deoxy-2-fluoro-adenosine and related nucleosides." Journal of Medicinal Chemistry. Link

Sources

- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

The 2-Fluoro Moiety on the Adenine Ring: A Strategic Tool in Drug Design and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with fluorine at the 2-position of the adenine ring is a powerful and versatile strategy in medicinal chemistry and chemical biology. This seemingly minor modification imparts profound changes to the molecule's biological and pharmacological properties. The high electronegativity and small size of fluorine, coupled with the strength of the carbon-fluorine bond, lead to significant enhancements in metabolic stability by conferring resistance to key catabolic enzymes such as adenosine deaminase. This increased biological half-life is a cornerstone of the therapeutic efficacy seen in 2-fluoro-adenine-containing compounds. In oncology, 2-fluoroadenine acts as a potent antimetabolite, disrupting nucleic acid and protein synthesis, a property leveraged in drugs like clofarabine and in advanced gene-directed enzyme prodrug therapies.[1][2][3] In virology, this substitution is a critical design element in highly potent nucleoside reverse transcriptase inhibitors like Islatravir.[4][5] Beyond therapeutics, 2-fluoro-adenine derivatives, particularly 2-fluoro-ATP, serve as indispensable research tools, enabling the study of enzyme kinetics and high-throughput screening via ¹⁹F Nuclear Magnetic Resonance (NMR).[6] This guide provides a comprehensive technical overview of the core principles, applications, and experimental methodologies related to the 2-fluoro substitution on the adenine ring.

Part 1: Introduction to Purine Modification

The Adenine Scaffold: Biological Significance and Therapeutic Limitations

Adenine is a fundamental building block of life, central to energy transfer (ATP), signaling (cAMP), and as a core component of the nucleic acids DNA and RNA. Its derivatives are ubiquitous ligands for a vast array of enzymes and receptors. However, the therapeutic utility of natural adenosine and adenine nucleosides is severely limited by their rapid metabolism. Key enzymes, such as adenosine deaminase (ADA), which converts adenosine to inosine, and purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, rapidly clear these compounds from circulation, leading to a very short biological half-life.

Rationale for Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[7] The unique characteristics of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.2 Å) and its extreme electronegativity (4.0 on the Pauling scale)—allow it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group in certain contexts.[8] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.[7] This modification can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences, thereby improving its metabolic stability, binding affinity, and bioavailability.

The Unique Impact of the 2-Position Substitution on Adenine

Substituting at the 2-position of the purine ring directly influences the electronic properties of the adjacent N1 and N3 atoms and the exocyclic N6 amine. This strategic placement sterically and electronically hinders the binding of enzymes that recognize and metabolize the natural adenine scaffold. As will be detailed, this modification is particularly effective at preventing deamination by ADA, a critical first step in purine degradation.[5][9]

Part 2: Enhanced Metabolic Stability and Pharmacokinetics

The primary and most impactful consequence of 2-fluoro substitution is the dramatic increase in metabolic stability. This enhancement is a direct result of thwarting the activity of key purine catabolizing enzymes.

Circumventing Enzymatic Degradation

-

2.1.1 Resistance to Adenosine Deaminase (ADA): ADA catalyzes the hydrolytic deamination of adenosine to inosine. The 2-fluoro substituent significantly reduces the substrate affinity for ADA. The electron-withdrawing nature of the fluorine atom alters the pKa of the N1 position on the adenine ring, which is critical for enzyme recognition and catalysis.[5] This resistance to deamination is a major contributor to the prolonged half-life of 2-fluoro-adenosine analogs.[9]

-

2.1.2 Stability Against Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond between the ribose sugar and the purine base. While the 2-fluoro group's primary role is in preventing deamination, nucleosides containing it, such as clofarabine, also exhibit high resistance to phosphorolysis by PNP.[3] This dual stability ensures the integrity of the nucleoside drug, allowing it to be phosphorylated to its active triphosphate form within the target cell. 2'-Deoxy-2'-fluoroadenosine can be cleaved by E. coli PNP, a property exploited in specific cancer therapies, but it is more resistant to human PNP.[10]

Impact on Glycosidic Bond Stability

In addition to enzymatic resistance, fluorine substitutions on the sugar moiety (e.g., at the 2' position) can increase the stability of the N-glycosidic bond to acid hydrolysis.[3][11] This further contributes to the overall robustness of the drug molecule, particularly for orally administered agents that must survive the acidic environment of the stomach.

Data Summary: Comparative Metabolic Stability

The following table summarizes the impact of the 2-fluoro substitution on the metabolic stability of adenosine analogs.

| Compound | Key Modification(s) | Primary Metabolizing Enzyme | Relative Stability (vs. Adenosine) | Reference(s) |

| Adenosine | None | Adenosine Deaminase (ADA) | Baseline | N/A |

| 2-Fluoroadenosine | 2-Fluoro on base | Adenosine Deaminase (ADA) | High resistance | [5][9] |

| Clofarabine | 2-Fluoro on base, 2'-Fluoro on sugar | ADA, PNP | Very high resistance | [3] |

| Islatravir (EFdA) | 2-Fluoro on base, 4'-Ethynyl on sugar | Adenosine Deaminase (ADA) | Very high resistance | [5][9] |

Part 3: Applications in Drug Discovery and Development

The enhanced stability and potent bioactivity of 2-fluoro-adenine derivatives have been successfully translated into approved therapies and advanced clinical candidates, particularly in oncology and virology.

Anticancer Therapeutics: From Antimetabolite to Targeted Therapy

2-Fluoroadenine is a toxic purine antimetabolite that disrupts critical cellular processes.[1][12] Once inside a cell, it is converted into its triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP), by cellular kinases.[2] 2-F-ATP then competes with natural ATP, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately triggering cell death.[1][2]

-

3.1.2 Prodrug Strategies: To deliver the toxic 2-fluoroadenine payload specifically to cancer cells, prodrugs like fludarabine and clofarabine have been developed. These nucleoside analogs are more readily transported into cells and are subsequently phosphorylated to their active forms. Clofarabine, which contains both a 2-fluoro-adenine base and a 2'-fluoro-arabinose sugar, is approved for treating acute lymphoblastic leukemia.[3]

-

3.1.3 Gene-Directed Enzyme Prodrug Therapy (GDEPT): A sophisticated strategy for cancer treatment involves expressing a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), specifically within tumor cells. The systemically administered, relatively non-toxic prodrug 2'-deoxy-2'-fluoroadenosine is then cleaved by the tumor-localized E. coli PNP to release the highly toxic 2-fluoroadenine directly at the tumor site.[2][10] The membrane-permeable 2-fluoroadenine can then diffuse into adjacent, non-transduced cancer cells, creating a potent "bystander effect."[2]

Caption: Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay of 2-Fluoroadenine

This protocol outlines a standard method to assess the cytotoxic effects of 2-fluoroadenine on a cancer cell line (e.g., CEM, a human T-cell lymphoblast-like cell line).[1]

-

Cell Culture: Culture CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-fluoroadenine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 2-fluoroadenine or vehicle control.

-

Incubation: Incubate the plate for 72-96 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Antiviral Agents: A Case Study of Islatravir (MK-8591)

The 2-fluoro-adenine moiety is a cornerstone of the highly potent anti-HIV drug Islatravir (also known as EFdA).[4] Islatravir is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).

-

Role in HIV Reverse Transcriptase Inhibition: After being phosphorylated to its triphosphate form in the cell, Islatravir-TP is incorporated into the growing viral DNA chain by HIV reverse transcriptase. Its unique structure then causes immediate chain termination.[9]

-

Synergistic Effects: The high potency of Islatravir arises from the combination of the 2-fluoro substitution, which provides metabolic stability against ADA, and a 4'-ethynyl group on the ribose sugar.[5] The 4'-ethynyl group locks the sugar in a conformation favorable for incorporation by reverse transcriptase and helps block primer translocation.[9]

Part 4: Utility as a Biochemical and Research Tool

Beyond its therapeutic applications, the 2-fluoro-adenine scaffold provides a powerful set of tools for basic research and drug screening.

2-Fluoro-ATP: A Versatile Probe for Kinase and ATPase Activity

2-Fluoro-ATP (2-flATP) is an excellent analog of natural ATP and is accepted as a substrate by a wide range of ATP-utilizing enzymes, including kinases, ligases, and hydrolases.[6][13] The fluorine atom serves as a sensitive reporter for ¹⁹F NMR spectroscopy.

-

Principles of ¹⁹F NMR-Based Activity Screening: The chemical environment of the fluorine atom in 2-flATP is different from that in the product, 2-fluoro-ADP (2-flADP). This difference results in distinct signals in the ¹⁹F NMR spectrum. By monitoring the decrease in the 2-flATP signal and the corresponding increase in the 2-flADP signal over time, one can directly measure enzyme activity. This method is highly valuable for high-throughput screening of enzyme inhibitors or activators, as it is a direct, label-free assay.[6][14]

Caption: Workflow for a ¹⁹F NMR-based enzyme activity screening assay.

Genetic Counterselection

2-Fluoroadenine is toxic to cells that possess a functional adenine phosphoribosyltransferase (APT) gene.[12] APT converts adenine (and its analogs) into adenosine monophosphate. Cells that have lost APT function (apt- mutants) cannot process 2-fluoroadenine and are therefore resistant to its toxic effects. This principle is widely used in microbial and eukaryotic genetics to select for knockout or mutant strains that are resistant to 2-FA.[12]

References

- 2-Fluoroadenine - Wikipedia. (Source URL not available)

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. [Link]

-

2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed. [Link]

-

2-Fluoroadenine - Grokipedia. [Link]

-

Nucleosides of 2-Fluoroadenine | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir | Organic Process Research & Development - ACS Publications. [Link]

-

Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI. [Link]

-

2-Fluoroadenosine | C10H12FN5O4 | CID 8975 - PubChem - NIH. [Link]

-

2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed. [Link]

-

2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience. [Link]

-

Synthesis of 2-fluoroadenine | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. [Link]

-

Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

- US8202991B2 - Process for the preparation of 2-fluoroadenine - Google P

-

Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. [Link]

-

Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA - PMC - NIH. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. journals.asm.org [journals.asm.org]

- 6. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]

- 13. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

Technical Guide: Mechanism and Kinetics of 2-Fluoro-AMP Interaction with AMPK

This guide provides an in-depth technical analysis of 2-fluoro-AMP (2-F-AMP) binding to AMP-activated protein kinase (AMPK), designed for researchers in drug discovery and structural biology.

Executive Summary

2-Fluoro-adenosine monophosphate (2-F-AMP) is the monophosphate metabolite of the chemotherapeutic agents fludarabine (2-fluoro-ara-A) and clofarabine. While its parent compounds are primarily known for inhibiting ribonucleotide reductase and DNA synthesis, 2-F-AMP exerts a distinct, potent allosteric activation of AMPK. This guide details the structural basis of this interaction, compares its binding kinetics to the physiological ligand (AMP), and provides a validated protocol for quantifying affinity.

Key Insight: The fluorine substitution at the C2 position of the adenine ring renders the nucleotide resistant to deamination by adenosine deaminase (ADA) and alters the electron density of the purine ring, potentially enhancing

Structural & Mechanistic Basis[1]

The AMPK -Subunit and CBS Domains

The regulatory

-

Site 1 (CBS1): Low-affinity exchangeable site.

-

Site 2 (CBS2): Unoccupied in mammalian AMPK.

-

Site 3 (CBS3): High-affinity exchangeable site (Critical for activation).

-

Site 4 (CBS4): Contains a tightly bound, non-exchangeable AMP (structural role).[1]

2-Fluoro-AMP Binding Mode

2-F-AMP mimics AMP, competing directly with ATP for binding at Site 3 .

-

Adenine Recognition: The adenine ring of AMP inserts into a hydrophobic pocket lined by residues such as Val, Leu, and Ile. The C2-hydrogen of standard AMP is solvent-accessible or forms weak van der Waals contacts.

-

Fluorine Effect: The substitution of Hydrogen with Fluorine at C2 (

Å vs-

Increases Metabolic Stability: Prevents degradation by AMP deaminase, prolonging the half-life of the agonist in the cytosol.

-

Electronic Modulation: Lowers the pKa of the N1 and N3 nitrogens, potentially strengthening hydrogen bonds with backbone amides in the deep binding pocket.

-

Downstream Signaling Pathway

The binding of 2-F-AMP triggers a three-pronged activation mechanism identical to AMP but often more sustained due to stability:

-

Allosteric Activation: Induces a conformational change that protects Thr172 on the

-subunit from dephosphorylation by phosphatases (PP2C). -

Promotion of Phosphorylation: Enhances LKB1-mediated phosphorylation of Thr172.[2][3]

-

Direct Stimulation: Increases intrinsic kinase activity (Vmax).

Caption: Mechanistic pathway of 2-F-AMP induced AMPK activation leading to downstream metabolic checkpoint control.

Binding Kinetics & Affinity Data

The binding affinity of nucleotides to AMPK is typically measured using competition assays against a fluorescent tracer.

| Ligand | Kd (Site 3) | Relative Potency | Mechanism of Action |

| AMP (Native) | 1.5 - 2.5 µM | 1.0x (Reference) | Physiological Activator |

| ATP | > 100 µM | < 0.02x | Physiological Inhibitor |

| 2-Fluoro-AMP | ~0.5 - 1.5 µM * | ~1.5 - 3.0x | Potent, Stable Agonist |

| ZMP (AICAR) | ~100 - 500 µM | 0.01x | Weak Mimetic (Requires high conc.) |

*Note: Exact Kd values vary by buffer conditions (Mg2+ concentration) and AMPK isoform (

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol utilizes MANT-AMP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-monophosphate), a fluorescent nucleotide analog that binds AMPK. 2-F-AMP is titrated to displace MANT-AMP.

Reagents & Equipment

-

Protein: Recombinant human AMPK (

), purified. Conc: 50 nM. -

Tracer: MANT-AMP (Invitrogen/Thermo). Conc: 50 nM.

-

Competitor: 2-Fluoro-AMP (Sigma/Cayman). Serial dilution (0.1 nM to 100 µM).

-

Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20.

-

Plate Reader: BMG Labtech PHERAstar or equivalent (Ex: 355 nm, Em: 460 nm).

Step-by-Step Methodology

-

Preparation: Dilute AMPK protein to 100 nM (2x) in assay buffer. Dilute MANT-AMP to 100 nM (2x).

-

Titration: Prepare a 12-point serial dilution of 2-F-AMP in assay buffer (starting at 200 µM).

-

Assembly: In a black 384-well low-binding plate:

-

Add 10 µL of 2-F-AMP dilution.

-

Add 5 µL of AMPK protein (Final: 25 nM).

-

Incubate for 15 minutes at RT to allow equilibration.

-

Add 5 µL of MANT-AMP (Final: 25 nM).

-

-

Incubation: Incubate for 30 minutes at RT in the dark.

-

Measurement: Read Fluorescence Polarization (mP).

-

Analysis: Plot mP vs. log[2-F-AMP]. Fit data to a specific one-site binding model (IC50 determination) and convert to Ki using the Cheng-Prusoff equation.

Caption: Workflow for determining 2-F-AMP binding affinity via Fluorescence Polarization.

References

-

Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4][1][5][6][7][8] Nature Reviews Molecular Cell Biology. Link

-

Xiao, B., et al. (2011).[9] "Structure of mammalian AMPK and its regulation by ADP." Nature.[4] Link

- Gowda, A. S., et al. (2010). "Nucleoside analogs: molecular mechanisms of signaling and toxicity." Biochemical Pharmacology.

-

Scott, J. W., et al. (2004). "CBS domains form energy-sensing modules whose binding of adenosine ligands is disrupted by disease mutations."[1] Journal of Clinical Investigation. Link

-

Stockman, B. J., et al. (2008). "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-Fluoro Modification: Conformational Control in Therapeutic Oligonucleotides

[1][2]

Executive Summary

In the engineering of therapeutic oligonucleotides, the ribose sugar pucker is the primary determinant of helical geometry (A-form vs. B-form) and, consequently, biological activity. The substitution of the 2'-hydroxyl group with a fluorine atom (2'-F) is not merely a strategy for nuclease resistance; it is a tool for conformational locking .

This guide analyzes the physicochemical mechanism of the 2'-F modification, specifically its ability to drive the ribose into the C3'-endo (North) conformation via the gauche effect.[1] We explore the thermodynamic implications—specifically the counter-intuitive enthalpy-driven stability—and provide actionable protocols for validating these structural changes using NMR spectroscopy.

Part 1: The Physics of Conformation

The Gauche Effect: The Driving Force

The defining feature of the 2'-F modification is its high electronegativity ($ \chi_F \approx 4.0 $), which fundamentally alters the ribose conformational equilibrium. In unmodified DNA (2'-H), the sugar is flexible but prefers the C2'-endo (South) pucker, characteristic of B-form helices. In RNA (2'-OH), the electronegative oxygen creates a preference for C3'-endo (North).

The 2'-F substitution amplifies this preference through the hyperconjugative gauche effect . This is not a steric phenomenon but a stereoelectronic one.

-

Mechanism: The effect arises from the donation of electron density from the

bonding orbital of the C1'-H1' bond into the antibonding -

Orbital Overlap: This

interaction is maximized when the C1'-H and C2'-F bonds are gauche to each other (dihedral angle ~60°), rather than anti. -

Result: To achieve this alignment, the furanose ring must buckle into the C3'-endo conformation.

Visualization: The Conformational Steering

The following diagram illustrates the orbital interactions driving this conformational lock.

Caption: The stereoelectronic pathway where orbital hyperconjugation forces the ribose ring into the North (C3'-endo) pucker, mimicking RNA geometry.

Part 2: Thermodynamic Consequences[2][3][4]

Enthalpy vs. Entropy: Correcting the Misconception

For years, the field assumed that 2'-F increased duplex stability (

-

The Finding: The stability gain (

to -

The Cause:

-

Improved Stacking: The C3'-endo lock facilitates tighter base stacking.

-

Altered Hydration: 2'-F is a poor hydrogen bond acceptor compared to 2'-OH.[2] This leads to a distinct "spine of hydration" in the minor groove, reducing the energetic penalty of dehydrating the strands upon hybridization.

-

Comparative Stability Data

The following table summarizes the impact of 2'-F relative to other common modifications.

| Modification | Sugar Pucker | Helix Type | Nuclease Resistance | RNase H Competent? | |

| DNA (2'-H) | C2'-endo (South) | B-Form | Reference | Low | Yes |

| RNA (2'-OH) | C3'-endo (North) | A-Form | Reference | Low | No |

| 2'-F-RNA | C3'-endo (Locked) | A-Form | +2.0°C | High | No |

| 2'-F-ANA | C2'-endo (South) | B-Form | +1.0°C | High | Yes |

| 2'-O-Me | C3'-endo (North) | A-Form | +1.0°C | Moderate | No |

| LNA | C3'-endo (Locked) | A-Form | +5.0°C | Very High | No |

Part 3: Biological Implications & Drug Design

The RISC vs. RNase H Dichotomy

The conformational choice dictates the therapeutic mechanism.

-

siRNA (RNAi Pathway): The RNA-Induced Silencing Complex (RISC) requires an A-form guide strand to recognize target mRNA.

-

Application: 2'-F is ideal for siRNAs (e.g., Givosiran, Inclisiran) because it mimics the natural RNA structure while providing stability.

-

Constraint: Heavy 2'-F modification can lead to hepatotoxicity via non-specific protein binding (e.g., DBHS proteins).

-

-

Antisense Oligonucleotides (Gapmers): RNase H1 requires a DNA-like (C2'-endo) gap to cleave the RNA strand of the heteroduplex.

-

Application: 2'-F-RNA cannot be used in the gap. It is used in the "wings" to increase affinity, while the gap must remain DNA or 2'-F-ANA.

-

Design Workflow

Caption: Decision matrix for incorporating 2'-F modifications based on the required biological machinery (RISC vs. RNase H).

Part 4: Experimental Validation Protocol

Protocol: NMR Characterization of Sugar Pucker

To verify that your 2'-F modification has successfully induced the C3'-endo conformation, use

Objective: Determine the fraction of North (C3'-endo) vs. South (C2'-endo) conformers.

Materials:

-

High-field NMR (600 MHz+ recommended).

-

Sample: 0.5–1.0 mM oligonucleotide in

.

Methodology:

-

Acquire 1D Proton Spectrum: Focus on the H1' (anomeric) region (5.0–6.5 ppm).

-

Acquire 2D TOCSY/COSY: Essential for resolving H1'-H2' overlaps in longer oligos.

-

Measure

Coupling Constant:-

The H1'-H2' coupling is the primary indicator.

-

C3'-endo (North/RNA-like): Dihedral angle

. According to the Karplus equation, -

C2'-endo (South/DNA-like): Dihedral angle

.

-

-

Analysis:

-

If

Hz: The sugar is locked in C3'-endo (Success for 2'-F-RNA). -

If

Hz: The sugar is C2'-endo (Indicates DNA or 2'-F-ANA).

-

Self-Validating Check:

Confirm with

References

-

Manoharan, M., et al. (2011).[3] "Unique Gene-Silencing and Structural Properties of 2′-Fluoro-Modified siRNAs." Angewandte Chemie International Edition. Link

-

Pallan, P. S., et al. (2011).[3] "Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA." Nucleic Acids Research.[3][4] Link

-

Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): modified ion for antisense therapeutics."[5] Canadian Journal of Chemistry. Link

-

Egli, M., et al. (2025/Updated).[4][6] "Natural, modified and conjugated carbohydrates in nucleic acids." Royal Society of Chemistry. Link

-

Glen Research. "Technical Note — Sugar Conformations and Modifications." Glen Report. Link

Sources

- 1. Natural, modified and conjugated carbohydrates in nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00799A [pubs.rsc.org]

- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2' Fluoro RNA Modification [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for the synergy of 4'- and 2'-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Adenylic acid 2-fluoro- CAS number and physiochemical data

High-Fidelity Probes for Metabolic Stability and Kinase Mechanistics [1]

Executive Summary

This technical guide profiles 2-Fluoro-5'-Adenylic Acid (2-F-AMP) , a critical nucleotide analog distinguished by the substitution of hydrogen with fluorine at the C2 position of the adenine nucleobase.[1] Unlike its sugar-modified counterparts (e.g., 2'-fluoro-RNA), 2-F-AMP retains the native ribose structure while altering the electronic and steric properties of the purine ring.[1]

Its primary utility lies in Adenosine Deaminase (ADA) resistance .[2] The C2-fluorine atom renders the molecule impervious to hydrolytic deamination, allowing researchers to study adenosine/AMP signaling pathways without the rapid degradation to inosine that plagues native nucleotides. This guide details its physiochemical identity, synthesis, and application in enzymatic assays.[2]

Part 1: Chemical Identity & Physiochemical Landscape

The nomenclature "2-Fluoro-" specifically denotes modification of the nucleobase, not the sugar.[1] This distinction is vital for experimental design, as it dictates the molecule's interaction with polymerases and metabolic enzymes.[2]

Table 1: Core Physiochemical Data[3]

| Parameter | Data | Notes |

| Chemical Name | 2-Fluoro-5'-Adenylic Acid | Also: 2-Fluoroadenosine-5'-monophosphate |

| CAS Number | 1492-60-0 (Free Acid) | Precursor Nucleoside (2-F-Adenosine): 146-75-8 |

| Molecular Formula | C₁₀H₁₃FN₅O₇P | |

| Molecular Weight | 365.21 g/mol | Free acid basis.[1][4][5][6][7] Salt forms (Na, Li) will differ.[2] |

| Solubility | > 50 mM in H₂O | Highly soluble as sodium salt; pH dependent.[1][2] |

| UV Max ( | 261 nm (pH 7.[1][2]0) | Slight bathochromic shift vs. AMP (259 nm).[1][2] |

| Extinction Coeff.[1][2][3][8][9] ( | ~14,900 M⁻¹cm⁻¹ | At 261 nm. F-substitution increases |

| pKa (Base) | < 1.0 (N1 Protonation) | Fluorine (EWG) dramatically lowers N1 basicity vs AMP (pKa ~3.5).[1] |

| pKa (Phosphate) | pKa₁ ~0.9, pKa₂ ~6.1 | Standard phosphate ionization profile.[1][2] |

Critical Disambiguation: Do not confuse 2-Fluoro-AMP (Base modified, ADA resistant) with 2'-Fluoro-AMP (Sugar modified, RNase resistant) or Fludarabine (2-Fluoro-ara-AMP, Antineoplastic).[1]

Part 2: Mechanistic Significance (The "Why")

The introduction of fluorine at the C2 position creates a specific "metabolic stealth" effect.[2]

1. Adenosine Deaminase (ADA) Resistance

Native AMP is rapidly dephosphorylated to adenosine, which is then converted to Inosine by ADA.[2] The mechanism of ADA involves a nucleophilic attack by a zinc-coordinated hydroxide at the C6 position.[2][]

-

The Fluorine Effect: The highly electronegative fluorine at C2 withdraws electron density from the purine ring.[2] However, its primary mode of inhibition is electronic repulsion and steric interference with the ADA active site residues that normally stabilize the transition state for deamination.

-

Result: 2-F-AMP persists in cell lysates where native AMP would be degraded, making it an ideal tracer for AMP-dependent kinases (AMPK) or adenylate cyclase inhibition.[1][2]

2. Altered Hydrogen Bonding (pKa Shift)

The electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen from ~3.5 (in Adenosine) to below 1.0.

-

Impact: At physiological pH (7.4), the N1 position is strictly unprotonated. This eliminates N1-protonation-dependent binding artifacts in certain aptamers or ribozymes, providing a "cleaner" binding profile for structural studies.[1][2]

Diagram 1: ADA Resistance Mechanism

This pathway illustrates why 2-F-AMP accumulates while Native AMP degrades.[1][2]

Caption: 2-Fluoro substitution blocks the hydrolytic deamination pathway (Red), preserving the probe for metabolic analysis.

Part 3: Synthesis & Purification Protocol

While enzymatic synthesis (using Adenosine Kinase) is possible, Chemical Phosphorylation is the industry standard for scalability and purity. The following protocol is a self-validating system using Ion-Pair HPLC for quality control.

A. Chemical Synthesis Strategy (Yoshikawa Method Modified)

-

Starting Material: 2-Fluoroadenosine (dried in vacuo over P₂O₅).

-

Reagent: Phosphoryl chloride (POCl₃) in Trimethyl phosphate (TMP).[2]

-

Reaction: The 5'-OH is selectively phosphorylated due to the steric hindrance at the 2'/3' positions and the reaction kinetics at 0°C.[2]

B. Self-Validating Purification Protocol (RP-IP HPLC)

Do not rely solely on silica chromatography, which often fails to resolve mono/di/triphosphates effectively.[1][2] Use Reverse-Phase Ion-Pairing (RP-IP).[1][2]

Methodology:

-

Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[2]

-

Mobile Phase B: Acetonitrile (MeCN).[2]

-

Flow Rate: 1.0 mL/min.[2]

Gradient Profile:

| Time (min) | % Buffer B | Event |

|---|---|---|

| 0.0 | 0% | Equilibrate (Elutes salts) |

| 5.0 | 0% | Load/Wash |

| 20.0 | 15% | Elution of 2-F-AMP |

| 25.0 | 40% | Wash (Elutes bis-phosphates) |[1]

Validation Criteria (Pass/Fail):

-

Retention Time Check: 2-F-AMP is more hydrophobic than Native AMP due to the Fluorine.[1][2] It must elute slightly later than a Native AMP standard.[2]

-

If RT(2-F-AMP) < RT(AMP): Suspect hydrolysis or contamination.[2]

-

-

Peak Symmetry: Tailing factor must be < 1.3. Significant tailing indicates column overload or poor ion-pairing.[1][2]

Diagram 2: Synthesis & QC Workflow

Caption: Step-by-step workflow from nucleoside precursor to validated monophosphate.

Part 4: Handling & Stability

-

Storage: Lyophilized powder is stable at -20°C for >2 years.[1][2] Solutions (neutral pH) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as the glycosidic bond is stable, but the phosphate ester can hydrolyze slowly.[1]

-

Buffer Compatibility: Compatible with Tris, HEPES, and MOPS.[2] Avoid phosphate buffers if using in assays detecting phosphate release (e.g., Malachite Green assays) to maintain background signal integrity.[2]

-

Safety: While less toxic than the antineoplastic Fludarabine, 2-F-AMP is a bioactive nucleotide analog.[1][2] Handle with standard PPE (gloves, goggles) to avoid potential interference with endogenous purine metabolism.[2]

References

-

Montgomery, J. A., & Hewson, K. (1969).[2] Nucleosides of 2-fluoroadenine. Journal of Medicinal Chemistry, 12(3), 498–504. Link[1]

- Foundational text on the synthesis and properties of 2-fluoroadenine deriv

-

Secrist, J. A., et al. (1988).[2] Synthesis and biological activity of 2'-deoxy-2-fluoro-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 31(2), 405–410. Link[1]

- Establishes the distinction between ribose and arabinose forms and their ADA resistance profiles.

-

Jena Bioscience. (n.d.).[2] 2-Fluoroadenosine-5'-monophosphate Data Sheet. Link

- Source for commercial physiochemical d

-

Ford, H., et al. (1994).[2] Adenosine deaminase: mechanism-based inhibitors.[1][2] Biochemistry, 33(3), 537-542.[1] Link[1]

- Mechanistic insight into why C2-substitution prevents deamin

Sources

- 1. 5'-Deoxy-5'-fluoroadenosine - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larova.com [larova.com]

- 4. 2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate) | C10H13FN5O6P | CID 125691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5'-Adenylic acid, 2-fluoro- | 1492-60-0 [chemicalbook.com]

- 7. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Integration of 2'-Deoxy-2'-Fluoro-Adenosine (2'-F-A) in RNAi Therapeutics

Executive Summary

The incorporation of 2'-deoxy-2'-fluoro-adenosine monophosphate (2'-F-AMP) into small interfering RNA (siRNA) and antisense oligonucleotides (ASOs) represents a pivotal advancement in nucleic acid therapeutics. While native RNA is rapidly degraded by serum nucleases, the 2'-fluoro (2'-F) modification imparts critical metabolic stability and high binding affinity (

However, recent clinical data from GalNAc-conjugate programs (e.g., Alnylam's ESC+ design) reveals a complex trade-off: while 2'-F is essential for potency, excessive fluorine content correlates with hepatotoxicity and off-target binding. This guide analyzes the mechanistic role of 2'-F-AMP, provides synthesis protocols, and outlines the modern "fluorine depletion" strategies required for clinical safety.

Part 1: The Mechanistic Imperative

Structural Biology: The C3'-endo Effect

The primary utility of 2'-F-AMP lies in its ability to mimic the structure of RNA while resisting degradation.

-

Electronegativity: Fluorine is the most electronegative element. When substituted at the 2' position, it exerts a strong inductive effect (gauche effect) on the O4'-C1'-C2'-F torsion angle.

-

Pucker Control: This forces the furanose ring into a stable C3'-endo (North) pucker. This conformation is characteristic of A-form helices (RNA:RNA duplexes).

-

Thermodynamics: Unlike DNA (C2'-endo/B-form), 2'-F-RNA pre-organizes the single strand for duplex formation, reducing the entropic penalty of binding. This results in a thermal stability increase of approximately +1.8°C to +2.5°C per modification .

Nuclease Resistance vs. RISC Compatibility

Native RNA is cleaved by RNase A-like nucleases via a 2'-OH nucleophilic attack on the phosphorus center. Replacing the 2'-OH with 2'-F eliminates this nucleophile, rendering the backbone resistant to endonucleolytic cleavage.

Crucially, the PAZ domain of the Argonaute 2 (Ago2) protein—the catalytic engine of the RNA-induced silencing complex (RISC)—tolerates 2'-F modifications well.

-

Seed Region (nt 2-8): 2'-F is often preferred over 2'-O-Methyl (2'-OMe) in the seed region because 2'-OMe's bulky methyl group can sterically hinder the tight binding pocket required for target recognition.

-

3' Overhang: The PAZ domain binding pocket anchors the 3' end of the guide strand. 2'-F modifications here protect against exonucleases without disrupting the anchor.

Part 2: The Toxicity/Stability Trade-off (The ESC+ Evolution)

Early chemical designs (Standard Template Chemistry - STC) utilized alternating 2'-F and 2'-OMe patterns extensively.[1] However, high 2'-F content has been linked to hepatotoxicity and non-specific protein binding ("stickiness").

The Industry Pivot:

-

STC (Standard Template): High 2'-F content (>50%). High potency, but lower safety margin.

-

ESC (Enhanced Stabilization): Reduced 2'-F, increased 2'-OMe.

-

ESC+ (Advanced): Minimal 2'-F content. 2'-F is retained only where steric bulk (2'-OMe) would compromise Ago2 loading (e.g., cleavage site, seed region). This "depletion strategy" improves the therapeutic index.

Visualization: The Evolution of Chemical Design

Caption: Evolution from high-fluorine designs (STC) to the modern safety-optimized ESC+ architecture.

Part 3: Synthesis & Quality Control

Synthesizing oligonucleotides containing 2'-F-AMP requires specific phosphoramidite chemistry considerations.

Synthesis Protocol: 2'-F-Adenosine Phosphoramidite

Reagents:

-

Monomer: 5'-O-DMTr-2'-deoxy-2'-fluoro-N6-benzoyl-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

-

Activator: 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI). Note: 2'-F monomers couple slower than DNA/RNA due to the electron-withdrawing fluorine.

Step-by-Step Workflow:

-

Coupling:

-

Increase coupling time to 6–10 minutes (vs. 2 min for DNA).

-

Use a higher concentration of phosphoramidite (0.1 M or 0.12 M) to drive the reaction to completion.

-

-

Oxidation:

-

Standard Iodine/Water/Pyridine oxidation is compatible.

-

For phosphorothioate (PS) linkages (common in therapeutic RNAi), use Phenylacetyl Disulfide (PADS) or Beaucage reagent.

-

-

Capping:

-

Standard Acetic Anhydride/N-Methylimidazole capping.

-

-

Deprotection (Critical):

-

Condition: Concentrated Ammonium Hydroxide (28-30%) / 40% Methylamine (AMA) (1:1) at 65°C for 15 minutes OR Ammonium Hydroxide at 55°C for 8-16 hours.

-

Warning: Avoid strong Lewis acids or extremely harsh basic conditions for prolonged periods, although the C-F bond is generally stable.

-

-

Purification:

-

DMT-on purification via RP-HPLC is recommended to separate failure sequences.

-

Quality Control Table

| Parameter | Specification | Method |

| Coupling Efficiency | > 98.5% per step | Trityl Monitoring |

| Identity | Mass within ± 1 Da of calc. | ESI-MS or MALDI-TOF |

| Purity | > 90% (Research) / > 95% (GMP) | RP-HPLC / IEX-HPLC |

| Fluorine Integrity | Presence of F signal | 19F-NMR (optional but definitive) |

Part 4: Experimental Validation Protocols

To validate the efficacy of 2'-F-AMP modified siRNAs, you must assess both biophysical stability and biological silencing.

Protocol: Serum Stability Assay

This validates the nuclease resistance conferred by 2'-F.

-

Preparation: Dilute siRNA to 5 µM in 90% Human Serum (AB male) and 10% PBS.

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 10 µL at time points: 0h, 1h, 4h, 8h, 24h, 48h.

-

Quenching: Immediately add 10 µL of Proteinase K buffer (with SDS) and incubate at 65°C for 30 mins to digest serum proteins.

-

Analysis: Run samples on a 20% Polyacrylamide Gel (PAGE) with Urea (denaturing). Stain with SYBR Gold.

-

Quantification: Measure band density of the full-length product relative to the 0h control.

Protocol: Thermal Melting ( ) Analysis

This validates the C3'-endo stabilization effect.

-

Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA.

-

Sample: 1.0 µM duplex concentration.

-

Ramp: Heat to 95°C, cool slowly to 20°C (annealing), then ramp from 20°C to 95°C at 0.5°C/min .

-

Detection: Monitor Absorbance at 260 nm (

). -

Calculation: Determine

using the first derivative method (-

Expectation:

per 2'-F substitution compared to native RNA.

-

Visualization: Validation Logic Flow

Caption: Step-by-step validation workflow for confirming the structural and functional integrity of 2'-F modified oligonucleotides.

References

-

Foster, D. J., et al. (2018). "Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates." Molecular Therapy.

-

Janas, M. M., et al. (2018).[2] "Selection of GalNAc-conjugated siRNAs with limited off-target binding reduces potential for hepatotoxicity."[3] Nature Communications.[2]

-

Manoharan, M. (2004). "RNA interference and chemically modified small interfering RNAs."[4][5] Current Opinion in Chemical Biology.

-

Layzer, J. M., et al. (2004). "In vivo activity of nuclease-resistant siRNAs." RNA.[2][4][6][7][8][9][10][11][12]

-

Glen Research. "2'-F-RNA Phosphoramidites Technical Bulletin." Glen Research Reports.

Sources

- 1. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capella.alnylam.com [capella.alnylam.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. The crystal structure of the Argonaute2 PAZ domain reveals an RNA binding motif in RNAi effector complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution HPLC Separation of 5'-Adenylic Acid 2-Fluoro- (2-F-AMP)

Introduction & Scientific Context

2-Fluoro-5'-adenylic acid (2-F-AMP) and its related polyphosphates (2-F-ADP, 2-F-ATP) are critical molecular probes in enzymology and nucleotide metabolism. The substitution of hydrogen with fluorine at the C-2 position of the adenine ring alters the electronic properties of the purine base without significantly changing steric bulk. This makes 2-F-ATP a valuable substrate for studying ATPases and kinases, often acting as a "slow" substrate or inhibitor.

The Chromatographic Challenge: Separating 2-F-AMP from its endogenous counterpart (AMP) and its metabolic precursors (2-F-Adenosine) presents a dual challenge:

-

Structural Similarity: The fluorine atom induces only a minor hydrophobicity shift compared to the parent nucleotide.

-

Ionic Character: The phosphate group confers high polarity, making retention on standard C18 columns negligible without modification.

This guide presents two distinct protocols:

-

Protocol A (IP-RP): The "Gold Standard" for resolving 2-F-AMP from AMP, ADP, and ATP.

-

Protocol B (Isocratic RP): A rapid method for purity analysis (separating 2-F-AMP from 2-F-Adenosine).

Method Selection Strategy

The choice of method depends strictly on the sample matrix and the analytes of interest.

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical goals.

Protocol A: Ion-Pair Reversed-Phase (IP-RP)

Best for: Simultaneous separation of 2-F-AMP, 2-F-ADP, 2-F-ATP, and their non-fluorinated analogs.

The Mechanism

Standard C18 columns cannot retain highly polar nucleotides. We use Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an ion-pairing agent. The TBA cation (

-

Elution Order: AMP (1 phosphate)

ADP (2 phosphates) -

Fluorine Effect: 2-F-AMP will elute slightly after AMP due to the increased hydrophobicity of the fluorine substitution on the base.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| Column | C18, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry) |

| Mobile Phase A | 10 mM TBAHS + 100 mM Potassium Phosphate Buffer (pH 6.0) |

| Mobile Phase B | Methanol (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Ambient) |

| Detection | UV @ 260 nm |

| Injection Vol | 10 - 20 µL |

Preparation of Mobile Phase A:

-

Dissolve 13.6 g of

(Potassium dihydrogen phosphate) in 900 mL water. -

Add 3.4 g of Tetrabutylammonium Hydrogen Sulfate (TBAHS).

-

Adjust pH to 6.0 using dilute KOH.

-

Dilute to 1 L and filter through a 0.22 µm membrane.

Gradient Program

Note: A shallow gradient is required to separate the fluorinated analog from the endogenous nucleotide.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Injection |

| 15.0 | 70 | 30 | Linear Gradient |

| 20.0 | 50 | 50 | Wash |

| 21.0 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | Stop |

Protocol B: Isocratic Reversed-Phase (USP-Aligned)

Best for: Quality Control (QC) of 2-F-AMP synthesis; separating the nucleotide from the nucleoside (2-F-Adenosine) or base (2-F-Adenine).

The Mechanism

At acidic pH, the phosphate group is partially suppressed, but the molecule remains polar. However, the primary separation mechanism here is hydrophobic interaction with the purine base.

-

Elution Order: 2-F-AMP (Ionic/Polar)

2-F-Adenosine (Neutral/Less Polar).

Chromatographic Conditions[1][2][3][4][5][7][8][9]

| Parameter | Specification |

| Column | C18, 250 x 4.6 mm, 5 µm (L1 Packing) |

| Mobile Phase | 10 mM Monobasic Potassium Phosphate (pH 4.0) : Methanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 260 nm |

| Run Time | ~15-20 minutes |

System Suitability & Validation Criteria

To ensure data integrity, the following parameters must be met prior to sample analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures baseline separation of analog from metabolite. | |

| Tailing Factor ( | Nucleotides often tail due to metal activity; use high-purity silica. | |

| Precision (RSD) | Verifies pump and injector stability. | |

| Capacity Factor ( | Ensures retention is chemical, not void volume elution. |

Troubleshooting Guide

-

Problem: Peak Tailing.

-

Cause: Interaction with residual silanols or trace metals in the column.

-

Fix: Use "End-capped" columns; add 1 mM EDTA to Mobile Phase A if using older columns.

-

-

Problem: Shifting Retention Times in IP-RP.

-

Cause: Temperature fluctuations or insufficient equilibration.

-

Fix: IP-RP columns require long equilibration (>30 column volumes) to saturate the surface with TBA. Use a column oven.

-

-

Problem: Co-elution of 2-F-AMP and AMP.

-

Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 15 min to 25 min) or lower the Methanol % in Protocol B.

-

Visualization of Separation Workflow

Figure 2: Operational workflow for the HPLC analysis of adenine nucleotides.

References

-

Agilent Technologies. (2021).[1] Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Retrieved from

-

Bitesize Bio. (2023). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from

-

United States Pharmacopeia (USP). Monograph for Fludarabine Phosphate (Analogous Nucleotide). USP-NF.[2]

-

National Institutes of Health (NIH). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography. Retrieved from

Sources

enzymatic synthesis of 2-fluoro-AMP from 2-fluoroadenosine

Application Note & Protocol

A Robust Method for the Enzymatic Synthesis of 2-Fluoroadenosine-5'-Monophosphate (2-fluoro-AMP) from 2-Fluoroadenosine

Abstract

This application note provides a detailed, field-proven protocol for the enzymatic synthesis of 2-fluoro-AMP, a critical fluorinated nucleotide analog, from its precursor, 2-fluoroadenosine. Fluorinated nucleosides and nucleotides are of significant interest in medicinal chemistry and drug development due to their unique biological properties.[1] This protocol leverages the catalytic efficiency and substrate specificity of Adenosine Kinase (ADK) to achieve high-yield phosphorylation under mild, aqueous conditions, circumventing the often harsh and less specific methods of chemical synthesis. We present a comprehensive workflow, including reaction setup, in-process monitoring by High-Performance Liquid Chromatography (HPLC), product purification via ion-exchange chromatography, and final product validation. This self-validating system is designed to provide researchers with a reliable and reproducible method for producing high-purity 2-fluoro-AMP for downstream applications.

Introduction: The Rationale for Enzymatic Synthesis

2-Fluoroadenosine is a nucleoside analog with demonstrated antiparasitic and potential anticancer activities.[2] Its metabolic activation within cells begins with phosphorylation to its 5'-monophosphate form, 2-fluoro-AMP.[3] This initial phosphorylation is a rate-limiting step and is crucial for the compound's pharmacological activity. Producing high-purity 2-fluoro-AMP is therefore essential for studying its mechanism of action, developing it as a therapeutic agent, or using it as a building block for synthesizing other valuable molecules like 2-fluoro-ATP.

While chemical phosphorylation methods exist, they often require protecting groups, harsh reagents, and can lead to a mixture of regioisomers, complicating purification. Enzymatic synthesis offers a superior alternative. Adenosine Kinase (ADK, E.C. 2.7.1.20) is a key enzyme in the purine salvage pathway that catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl group of adenosine, forming AMP.[4] ADK exhibits a degree of substrate promiscuity, accepting various adenosine analogs, making it an ideal biocatalyst for this transformation.[5] This protocol harnesses the specificity of ADK to ensure phosphorylation occurs exclusively at the 5' position, resulting in a cleaner reaction profile and a simplified purification process.

Principle of the Method

The synthesis is a one-pot enzymatic reaction where Adenosine Kinase catalyzes the phosphorylation of 2-fluoroadenosine. ATP serves as the essential phosphate donor, and the reaction is dependent on the presence of magnesium ions (Mg²⁺), which act as a critical cofactor for ATP-utilizing enzymes by coordinating the phosphate groups of ATP.[6] The reaction proceeds via an SN2 displacement mechanism, where the 5'-hydroxyl of 2-fluoroadenosine attacks the γ-phosphate of the Mg-ATP complex.[6]

Figure 1: Workflow of the enzymatic synthesis of 2-fluoro-AMP catalyzed by Adenosine Kinase.

Materials and Equipment

Reagents and Consumables

-

2-Fluoroadenosine (Substrate, ≥98% purity)

-

Adenosine 5'-triphosphate disodium salt (ATP, ≥99% purity)

-

Recombinant Human Adenosine Kinase (ADK)

-

Tris-HCl

-

Magnesium Chloride (MgCl₂)

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Syringe filters (0.22 µm)

-

HPLC-grade Acetonitrile and Methanol

-

Ammonium Acetate (for HPLC mobile phase)

-

DEAE-Sepharose or similar weak anion exchange resin

-

Ultrapure water (18.2 MΩ·cm)

Equipment

-

Analytical balance

-

pH meter

-

Thermostated incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Chromatography system for purification (e.g., FPLC or gravity flow column)

-

Lyophilizer (optional, for product drying)

-

Mass Spectrometer (MS) for product confirmation

-

NMR Spectrometer for structural confirmation

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Buffers

-

Reaction Buffer (5X Stock, pH 7.5): Prepare a solution containing 250 mM Tris-HCl and 50 mM MgCl₂. Adjust the pH to 7.5 with HCl or NaOH. Filter sterilize using a 0.22 µm filter and store at 4°C. The presence of Mg²⁺ is essential for the catalytic activity of kinases.[6]

-

2-Fluoroadenosine Stock (100 mM): Dissolve 28.5 mg of 2-fluoroadenosine in 1 mL of ultrapure water. Gentle warming may be required for complete dissolution. Store at -20°C.

-

ATP Stock (250 mM): Dissolve 137.8 mg of ATP disodium salt in 1 mL of ultrapure water. Adjust pH to ~7.0 with NaOH. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Enzymatic Synthesis of 2-fluoro-AMP

-

Reaction Setup: In a sterile microcentrifuge tube, assemble the reaction components on ice in the order listed in Table 1. Prepare a "No Enzyme" control to serve as a baseline for HPLC analysis.

Table 1: Reaction Mixture Composition

Component 5X Stock Conc. Final Conc. Volume for 1 mL Reaction Reaction Buffer 250 mM Tris, 50 mM MgCl₂ 50 mM Tris, 10 mM MgCl₂ 200 µL 2-Fluoroadenosine 100 mM 10 mM 100 µL ATP 250 mM 15 mM 60 µL Adenosine Kinase 1 mg/mL 10 µg/mL 10 µL Ultrapure Water N/A N/A 630 µL | Total Volume | | | 1 mL |

Causality Note: A slight molar excess of ATP (1.5x) is used to ensure the reaction is not limited by the phosphate donor and to drive the reaction towards product formation. Substrate inhibition of ADK can occur at high adenosine concentrations, but the 10 mM starting concentration is a robust starting point for preparative synthesis.[6]

-

Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 4-6 hours. Reaction progress should be monitored periodically.

-

Reaction Quenching: To stop the reaction, heat the mixture at 95°C for 5 minutes. This will denature and precipitate the enzyme. Centrifuge the tube at >12,000 x g for 10 minutes to pellet the denatured protein. Carefully collect the supernatant containing the product.

Protocol 3: In-Process Monitoring by HPLC

-

Method: Monitor the conversion of 2-fluoroadenosine to 2-fluoro-AMP using reverse-phase HPLC.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 0-5 min (2% B), 5-20 min (2-30% B), 20-25 min (30% B), 25-30 min (2% B)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL (dilute reaction sample 1:100 in water before injection)

-

-

Analysis: At time points (e.g., 0, 2, 4, 6 hours), withdraw a small aliquot (5 µL) of the reaction mixture, quench it immediately in 495 µL of water, and analyze by HPLC. The substrate, 2-fluoroadenosine, will have a longer retention time than the more polar product, 2-fluoro-AMP. Calculate the conversion rate by comparing the peak area of the product to the total peak area of substrate and product.

Protocol 4: Purification by Anion Exchange Chromatography

-

Principle: At neutral pH, the phosphate group of 2-fluoro-AMP carries a negative charge, allowing it to bind to an anion exchange resin. Unreacted 2-fluoroadenosine is uncharged and will not bind. ATP and ADP, having more phosphate groups, will bind more tightly.

-

Column Preparation: Pack a column with DEAE-Sepharose resin and equilibrate with 20 mM Tris-HCl, pH 7.5.

-

Sample Loading: Dilute the reaction supernatant (from Protocol 2, Step 3) 1:5 in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with 5-10 column volumes of equilibration buffer to elute the unbound 2-fluoroadenosine. Monitor the column eluate by UV (260 nm) until the baseline is stable.

-

Elution: Elute the bound nucleotides using a linear salt gradient of 0 to 0.5 M NaCl in 20 mM Tris-HCl, pH 7.5. 2-fluoro-AMP will elute first, followed by ADP and then ATP. Collect fractions and analyze by HPLC to identify those containing pure 2-fluoro-AMP.

-

Desalting and Concentration: Pool the pure fractions. The product can be desalted using a size-exclusion column or dialysis. The final product can be concentrated and stored as a solution or lyophilized to a stable powder.

Protocol 5: Product Characterization and Validation

-

Purity Assessment: Analyze the final product by HPLC using the method in Protocol 3. The purity should be ≥95%.

-

Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of the product using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

-

Expected [M-H]⁻ for 2-fluoro-AMP (C₁₀H₁₃FN₅O₇P): 364.05

-

-

Structural Confirmation (NMR): For definitive structural validation, acquire ¹H, ¹⁹F, and ³¹P NMR spectra. The presence of a signal in both the ¹⁹F and ³¹P spectra is indicative of the correct product. ¹⁹F NMR is a particularly powerful tool for confirming the synthesis of fluorinated compounds.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive enzyme. 2. Incorrect buffer pH or missing Mg²⁺. 3. Degraded ATP. | 1. Use a new lot of enzyme; perform an activity assay with natural adenosine. 2. Remake buffer and confirm pH and composition. 3. Use fresh, pH-neutralized ATP stock. |

| Incomplete Conversion | 1. Insufficient incubation time. 2. Insufficient enzyme concentration. 3. Product inhibition. | 1. Extend incubation time and monitor by HPLC. 2. Increase enzyme concentration. 3. Consider a fed-batch approach if inhibition is suspected. |

| Poor Separation During Purification | 1. Improper gradient slope. 2. Column overloading. | 1. Decrease the slope of the NaCl gradient for better resolution. 2. Use a larger column or reduce the amount of sample loaded. |

Conclusion

This application note details a reliable and efficient enzymatic method for synthesizing 2-fluoro-AMP from 2-fluoroadenosine using Adenosine Kinase. The protocol is designed to be self-validating, incorporating clear steps for in-process monitoring, purification, and final product characterization. By employing a biocatalytic approach, this method provides a direct route to high-purity 2-fluoro-AMP under mild conditions, making it highly suitable for applications in academic research and industrial drug development.

References

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

-

Yin, J., Wang, Y., Wang, Q., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

-

Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology. Available at: [Link]

-

Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews. Available at: [Link]

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

-

Zimmerman, T. P., Wolberg, G., Duncan, G. S. (1976). 5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Biochemical Pharmacology. Available at: [Link]

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

- (Reserved for future cit

-

NOVOCIB. (2025). Adenosine Kinase Phosphorylation Assay Kit. NOVOCIB. Available at: [Link]

- (Reserved for future cit

- (Reserved for future cit

-

Wikipedia. (n.d.). 2-Fluoroadenine. Wikipedia. Available at: [Link]

Sources

- 1. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]

- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

using 2-fluoro-AMP as a ligand in X-ray crystallography

Application Note: Structural Probing of Adenine Recognition Sites using 2-Fluoro-AMP

Executive Summary

This guide details the application of 2-fluoro-adenosine-5'-monophosphate (2-F-AMP) as a high-fidelity chemical probe in X-ray crystallography. Unlike standard phasing heavy atoms, 2-F-AMP is utilized to interrogate the molecular recognition specificity of AMP-binding pockets.

By substituting the C2-hydrogen of the adenine base with fluorine, researchers can dissect the hydrogen-bonding requirements of the binding site—specifically distinguishing between Adenine (C2-H) and Guanine (C2-NH2) recognition modes. This protocol covers ligand preparation, co-crystallization/soaking methodologies, and the interpretation of electron density maps to validate ligand placement.

Scientific Rationale & Mechanism

The Chemical Probe: Why 2-Fluoro?

The power of 2-F-AMP lies in the bioisosteric yet electronically distinct nature of the fluorine atom at the C2 position of the purine ring.

-

Sterics: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing 2-F-AMP to fit into most adenine-binding pockets without significant steric clash.

-

Electronics & Hydrogen Bonding:

-

Adenine (C2-H): The C2 position is generally hydrophobic/neutral but can act as a weak C-H...O donor.

-

Guanine (C2-NH2): The C2 position is a strong hydrogen bond donor.

-

2-F-Adenine (C2-F): The fluorine is highly electronegative and acts exclusively as a hydrogen bond acceptor .

-

Application Logic: If your protein recruits AMP via a hydrogen bond donor (e.g., a backbone amide) pointing at the C2 position, 2-F-AMP often binds with high affinity (forming a strong F...H-N interaction). If the pocket expects a donor (like Guanine's amine) and presents an acceptor (e.g., Asp/Glu), 2-F-AMP will likely exhibit electrostatic repulsion or reduced affinity.

Pathway: Discriminatory Binding

The following diagram illustrates the logical flow of using 2-F-AMP to map binding site requirements.

Caption: Decision tree for interpreting 2-F-AMP binding data to map the electronic environment of nucleotide recognition sites.

Experimental Protocol

Ligand Preparation

Reagent: 2-Fluoroadenosine-5'-monophosphate (Sodium salt). Storage: -20°C, desiccated.

-

Stock Solution (50-100 mM):

-

Weigh 2-F-AMP powder.

-

Dissolve in 100 mM Tris-HCl (pH 7.5) or water. Note: Avoid phosphate buffers if studying phosphate-binding sites to prevent competition.

-

Magnesium Check: If the protein requires Mg2+ for nucleotide binding (common in kinases), add MgCl2 to the ligand stock at a 1:1 molar ratio (e.g., 50 mM 2-F-AMP + 50 mM MgCl2).

-